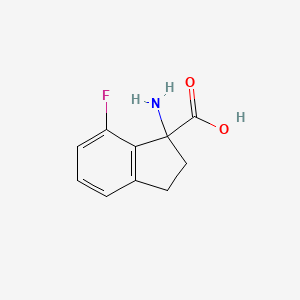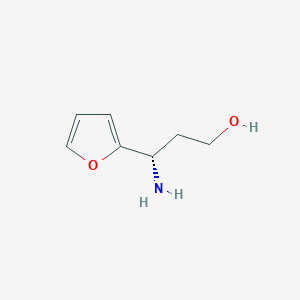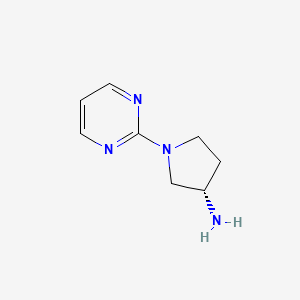
(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine is a chiral compound that features a pyrimidine ring attached to a pyrrolidine ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine.
Attachment of the Pyrimidine Ring: The pyrimidine ring is introduced through a nucleophilic substitution reaction, where a pyrimidine derivative reacts with the pyrrolidine intermediate.
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
化学反応の分析
Types of Reactions
(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyrimidine or pyrrolidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
科学的研究の応用
(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: It is explored as a potential therapeutic agent for various diseases, including cancer and neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of (S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar Compounds
®-1-(Pyrimidin-2-yl)pyrrolidin-3-amine: The enantiomer of the compound, which may have different biological activities.
1-(Pyrimidin-2-yl)pyrrolidin-2-amine: A structural isomer with a different position of the amine group.
1-(Pyrimidin-2-yl)pyrrolidin-3-ol: A hydroxyl derivative with potential different reactivity and applications.
Uniqueness
(S)-1-(Pyrimidin-2-yl)pyrrolidin-3-amine is unique due to its specific chiral configuration, which can result in distinct biological activities compared to its enantiomers and structural isomers. This uniqueness makes it a valuable compound for research and development in various scientific fields.
特性
分子式 |
C8H12N4 |
|---|---|
分子量 |
164.21 g/mol |
IUPAC名 |
(3S)-1-pyrimidin-2-ylpyrrolidin-3-amine |
InChI |
InChI=1S/C8H12N4/c9-7-2-5-12(6-7)8-10-3-1-4-11-8/h1,3-4,7H,2,5-6,9H2/t7-/m0/s1 |
InChIキー |
JHXYAXSRWKFHEG-ZETCQYMHSA-N |
異性体SMILES |
C1CN(C[C@H]1N)C2=NC=CC=N2 |
正規SMILES |
C1CN(CC1N)C2=NC=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


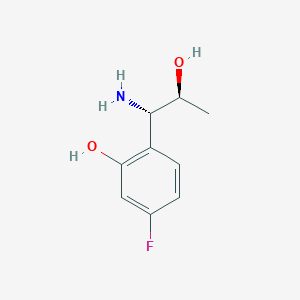
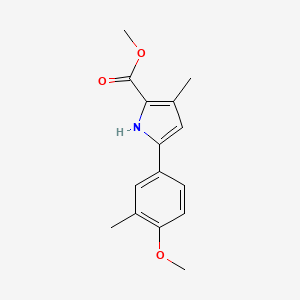
![1-Amino-1-[3-(trifluoromethoxy)phenyl]propan-2-OL](/img/structure/B13039553.png)
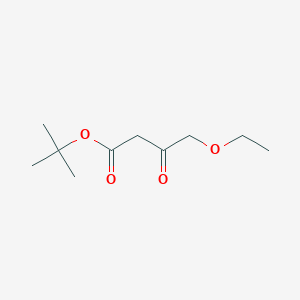
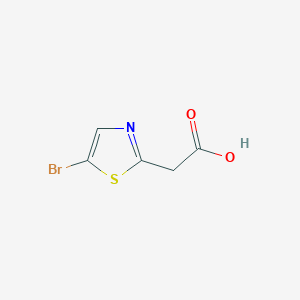

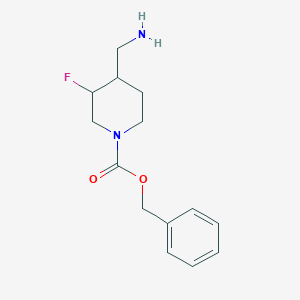
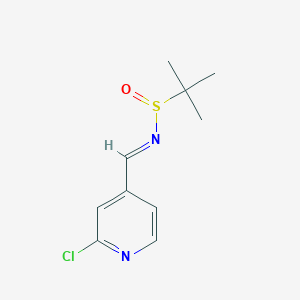
![2-(Bicyclo[1.1.1]pentan-1-yl)-1-phenylethan-1-one](/img/structure/B13039586.png)

![8-Ethyl-2H,3H-benzo[E]thiin-4-one](/img/structure/B13039593.png)
![Methyl (R)-2-fluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13039598.png)
